molecular formula C21H18N4O5 B12480720 2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

Cat. No.: B12480720
M. Wt: 406.4 g/mol
InChI Key: JWDHFBDPRHMMTD-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide is an organic compound with a complex structure It is characterized by the presence of benzylamino, methylphenyl, and dinitrobenzamide groups

Preparation Methods

The synthesis of 2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the nitration of a benzamide derivative, followed by the introduction of benzylamino and methylphenyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at different positions on the benzene ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide can be compared with similar compounds such as:

  • 2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzene
  • 2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzoic acid

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

2-(benzylamino)-N-(4-methylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C21H18N4O5/c1-14-7-9-16(10-8-14)23-21(26)18-11-17(24(27)28)12-19(25(29)30)20(18)22-13-15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,23,26)

InChI Key

JWDHFBDPRHMMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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